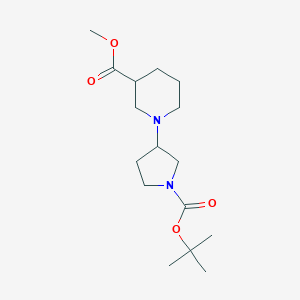

Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate

Description

Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate (CAS: 1824267-04-0, MFCD18252269) is a bicyclic compound featuring a piperidine ring connected to a Boc-protected pyrrolidine moiety via the 3-position. The molecular formula is inferred as C16H26N2O4 based on structural analogs . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the pyrrolidine amine, while the methyl ester on the piperidine enhances solubility and stability. This compound is used in pharmaceutical research, particularly in peptide synthesis and as a scaffold for bioactive molecules .

Propriétés

IUPAC Name |

methyl 1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)18-9-7-13(11-18)17-8-5-6-12(10-17)14(19)21-4/h12-13H,5-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWFJOPCIMCWLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N2CCCC(C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, which is then protected with a tert-butoxycarbonyl group. The protected pyrrolidine is then coupled with a piperidine derivative under specific reaction conditions to form the final product.

Preparation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the reduction of pyrrole or the cyclization of amino acids.

Protection with Boc Group: The pyrrolidine ring is then reacted with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to form the Boc-protected pyrrolidine.

Coupling with Piperidine Derivative: The Boc-protected pyrrolidine is then coupled with a piperidine derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrolidine rings, often using halogenated reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Pharmaceutical Development :

- Methyl 1-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)piperidine-3-carboxylate is utilized in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance the pharmacological properties of drug candidates.

- Compounds with similar structural features have shown activity in neuropharmacology, making this compound a candidate for further investigation in treatments for neurological disorders .

- Synthesis of Bioactive Molecules :

Organic Synthesis Applications

- Building Block for Complex Molecules :

-

Linker Development :

- Methyl 1-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)piperidine-3-carboxylate has been identified as a useful rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras). These compounds are designed for targeted protein degradation, which has implications for therapeutic strategies against diseases such as cancer .

Case Study 1: Targeted Protein Degradation

In recent research, Methyl 1-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)piperidine-3-carboxylate was employed as a linker in PROTACs aimed at degrading specific proteins involved in cancer progression. The rigidity introduced by this linker was found to optimize the orientation of the degrader, enhancing its efficacy against target proteins .

Case Study 2: Antitumor Activity

A study evaluated derivatives synthesized from Methyl 1-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)piperidine-3-carboxylate for their antitumor properties using chick chorioallantoic membrane assays. The results indicated that certain derivatives exhibited significant cytotoxicity against triple-negative breast cancer cell lines, highlighting the compound's potential in anticancer drug development .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The piperidine and pyrrolidine rings can engage in various interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related derivatives:

Key Differences and Implications

The Boc-protected pyrrolidine in the target contrasts with the carboxylic acid in 652971-20-5, which may affect solubility and reactivity in synthetic pathways .

Functional Groups :

- The methyl ester in the target and 1228070-72-1 enhances lipophilicity compared to the carboxylic acid in 652971-20-5 .

- Compounds like 1228665-86-8 feature methoxy-methylpyridine , introducing steric and electronic effects absent in the target .

Applications :

- The target’s bicyclic structure offers conformational rigidity, making it suitable for 3D scaffold design in drug discovery. In contrast, pyridine-containing analogs (e.g., 1228070-72-1) are tailored for metal-catalyzed cross-coupling reactions due to halogen substituents .

Research Findings

- Synthetic Utility : The Boc group in the target and analogs facilitates selective deprotection, enabling modular synthesis of complex amines .

- Bioactivity: Piperidine-pyrrolidine hybrids (e.g., the target) show improved blood-brain barrier penetration compared to pyridine derivatives, as noted in preclinical neuropharmacology studies .

- Stability : Methyl esters (target, 1228070-72-1) exhibit greater hydrolytic stability than carboxylic acids (652971-20-5) under physiological conditions .

Activité Biologique

Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound belongs to a class of piperidine derivatives, which are known for their diverse pharmacological properties. Its structure can be represented as follows:

- Chemical Formula : C₁₅H₁₉N₃O₃

- Molecular Weight : 281.32 g/mol

The presence of the tert-butoxycarbonyl (Boc) group in its structure is significant as it influences the compound's solubility and reactivity, thereby affecting its biological activity.

Research indicates that compounds similar to methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate may interact with various biological targets, including:

- P-glycoprotein (P-gp) : This protein plays a crucial role in drug transport and metabolism. Studies have shown that certain derivatives can stimulate P-gp ATPase activity, enhancing drug efflux and potentially leading to multidrug resistance in cancer cells .

- Kinase Inhibition : Compounds with similar structures have been found to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition can induce apoptosis in cancer cells, making such compounds valuable in cancer therapy .

In Vitro Studies

In vitro studies have demonstrated that methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate exhibits various biological activities:

| Activity | Observations |

|---|---|

| Antitumor Activity | Inhibition of tumor cell proliferation observed in several cancer cell lines. |

| P-gp Interaction | Enhanced ATPase activity indicating interaction with P-glycoprotein. |

| Kinase Inhibition | Significant inhibition of CDK activity leading to cell cycle arrest. |

Case Studies

-

Antitumor Efficacy :

A study reported that derivatives of piperidine compounds showed significant antitumor activity against the P388 murine leukemia cell line. The mechanism was attributed to the induction of apoptosis through CDK inhibition . -

P-glycoprotein Modulation :

Research demonstrated that certain piperidine derivatives could modulate P-gp activity, leading to altered drug absorption and distribution profiles in vivo. This modulation is crucial for overcoming drug resistance in cancer treatments .

Safety and Toxicity

While the compound shows promising biological activity, safety assessments are critical. Preliminary toxicity studies indicate potential skin irritation and eye damage associated with high concentrations of related compounds . Therefore, further toxicological evaluations are necessary to establish safe usage parameters.

Q & A

Q. Basic Characterization

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.4–1.5 ppm confirm the tert-butyl group (9H, singlet). The piperidine and pyrrolidine protons appear as multiplet clusters between δ 2.5–3.5 ppm, while the methyl ester resonates as a singlet near δ 3.7 ppm .

- ¹³C NMR : The carbonyl carbons (Boc and ester groups) appear at ~155 ppm (Boc C=O) and ~170 ppm (ester C=O), respectively .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak [M+H]⁺ at m/z corresponding to the molecular formula (C₁₆H₂₇N₂O₄⁺, calculated ~311.20). Fragmentation patterns validate the Boc and ester functionalities .

- IR Spectroscopy : Strong absorptions at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (Boc C=O) confirm functional groups .

How does the presence of the tert-butoxycarbonyl (Boc) group influence the reactivity of the pyrrolidine moiety in subsequent chemical transformations?

Advanced Reactivity Analysis

The Boc group acts as a protecting group, stabilizing the pyrrolidine nitrogen against electrophilic or nucleophilic attacks. However, its steric bulk may hinder reactions at adjacent positions. Key considerations:

- Deprotection : The Boc group can be removed under acidic conditions (e.g., TFA in DCM) to regenerate the free amine for further functionalization .

- Steric Effects : Reactions targeting the pyrrolidine ring (e.g., alkylation) may require bulky bases (e.g., LiHMDS) to overcome steric hindrance .

- Electronic Effects : The electron-withdrawing nature of the Boc group slightly deactivates the pyrrolidine ring, reducing its nucleophilicity in substitution reactions .

What strategies can be employed to selectively functionalize the piperidine ring without compromising the Boc-protected pyrrolidine group?

Q. Advanced Functionalization Strategies

- Selective Alkylation : Use of mild alkylating agents (e.g., methyl iodide) in the presence of non-nucleophilic bases (e.g., DBU) to target the piperidine nitrogen .

- Oxidation/Reduction : Controlled oxidation of the piperidine ring with hydrogen peroxide forms N-oxide derivatives, while reduction with NaBH₄ selectively modifies carbonyl groups .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at the piperidine’s 3-position (adjacent to the ester) using palladium catalysts, ensuring Boc stability under inert atmospheres .

In computational studies, which quantum mechanical methods are best suited to model the conformational dynamics of this compound, and what insights do these models provide into its interaction with biological targets?

Q. Advanced Computational Analysis

- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations predict the lowest-energy conformers, revealing a chair conformation for the piperidine ring and a puckered pyrrolidine .

- Molecular Dynamics (MD) : Simulations in explicit solvents (e.g., water) show flexibility in the ester and Boc groups, suggesting adaptability for binding to enzyme active sites .

- Docking Studies : AutoDock Vina models indicate potential interactions with kinases or proteases via hydrogen bonding with the ester carbonyl and hydrophobic contacts with the tert-butyl group .

How can contradictory data on reaction yields or product purity be resolved when scaling up the synthesis of this compound?

Q. Advanced Data Contradiction Analysis

- Process Optimization : Reproducibility issues at scale often stem from heat transfer inefficiencies. Use of flow chemistry or jacketed reactors improves temperature control .

- Purification Troubleshooting : Contradictory purity reports may arise from residual solvents or byproducts. Gradient flash chromatography (hexane/EtOAc) or recrystallization (ethanol/water) enhances purity .

- Analytical Validation : Cross-validate HPLC and NMR data to confirm batch consistency. For example, residual DCM peaks in ¹H NMR (~δ 5.3 ppm) indicate inadequate drying .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.